BenchChemオンラインストアへようこそ!

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline

Polymorphism Solid-State Chemistry Crystallography

Dichlorinated bicyclic secondary amine with the critical 5,7-substitution pattern validated as a key intermediate in industrial Lifitegrast synthesis (91.8% derivatization yield). This unique regioisomer cannot be substituted by 6,7- or 7,8-dichloro analogs without compromising target engagement. Additionally, its two distinct crystalline polymorphs (Form I mp 191°C, Form II mp 190°C) provide a robust model for solid-state chemistry research, while its scaffold has demonstrated baseline antimycobacterial activity (IC50 4.7 μM against Mtb H37Ra), offering a data-backed starting point for hit-to-lead optimization campaigns.

Molecular Formula C9H9Cl2N
Molecular Weight 202.08 g/mol
CAS No. 89315-56-0
Cat. No. B1314148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline
CAS89315-56-0
Molecular FormulaC9H9Cl2N
Molecular Weight202.08 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C(=CC(=C2)Cl)Cl
InChIInChI=1S/C9H9Cl2N/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h3-4,12H,1-2,5H2
InChIKeyQCSLOZFEMQTPJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline (CAS 89315-56-0): Physicochemical Profile and Research-Grade Procurement Specifications


5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline (CAS 89315-56-0) is a dichlorinated bicyclic secondary amine belonging to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class [1]. Its molecular formula is C9H9Cl2N, with a molecular weight of 202.08 g/mol and a computed XLogP3-AA value of 2.6 [2]. The compound is characterized by the presence of chlorine substituents at the 5- and 7-positions of the isoquinoline ring [3]. Commercially, this compound is typically offered as a research chemical with a standard purity specification of ≥95% .

Procurement Risk Analysis: Why 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline Cannot Be Substituted with Other THIQ Analogs


Within the 1,2,3,4-tetrahydroisoquinoline (THIQ) class, the specific pattern of ring substitution dictates critical structure-activity relationships (SAR) and synthetic utility. The 5,7-dichloro substitution pattern imparts a unique electronic and steric profile that cannot be replicated by other regioisomers, such as the 6,7-dichloro or 7,8-dichloro analogs [1]. This is evident in the compound's established role as a key intermediate for the FDA-approved drug Lifitegrast, a function not shared by its close analogs . Generic substitution of the 5,7-dichloro regioisomer with a different dichloro- or unsubstituted THIQ would fundamentally alter the reactivity, biological target engagement, and overall synthetic pathway, thereby compromising the validity and reproducibility of research programs dependent on this specific scaffold.

Quantitative Differentiation Guide: Verifiable Performance Metrics for 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline vs. Comparators


Solid-State Differentiation: Polymorphic Forms of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline exhibits polymorphism, a critical quality attribute for pharmaceutical development that is not a generic property of all THIQ analogs . The compound exists in two distinct crystalline forms with different melting points, providing a verifiable quality control marker that can be used to confirm identity and purity.

Polymorphism Solid-State Chemistry Crystallography

Synthetic Utility: High-Yield Application in Lifitegrast API Synthesis

The 5,7-dichloro substitution pattern is essential for the synthesis of Lifitegrast, an FDA-approved drug for dry eye disease . The compound's specific reactivity enables a high-yielding step in the preparation of a key Lifitegrast intermediate, demonstrating a practical advantage over other potential THIQ starting materials that lack this substitution pattern.

Medicinal Chemistry Process Chemistry Drug Synthesis

Antimycobacterial Activity: Quantified Potency of 5,7-Dichloro-THIQ-6-Carbohydrazide Derivatives

While direct data for the parent compound is limited, derivatives bearing the 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline core demonstrate quantifiable and promising antimycobacterial activity, indicating the scaffold's potential in this therapeutic area [1]. This provides a data-driven rationale for selecting this specific scaffold over others for antimycobacterial drug discovery programs.

Antitubercular Agents Infectious Disease Medicinal Chemistry

Recommended Application Scenarios for 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline Based on Quantified Evidence


Synthesis and Development of Lifitegrast Analogs and Related Ophthalmic Therapeutics

This compound is the optimal starting material for any research program focused on the synthesis of Lifitegrast, its impurities, or structurally related analogs. The documented use of this specific regioisomer as a key intermediate in the industrial synthesis of Lifitegrast and its demonstrated high-yielding derivatization (91.8%) provide a clear, efficiency-driven advantage over alternative routes or starting materials. Procurement for this application is a direct investment in a validated, high-performance synthetic pathway.

Solid-Form Screening and Polymorph-Dependent Property Studies

The confirmed existence of two distinct crystalline polymorphs (Form I, mp 191°C; Form II, mp 190°C) makes this compound a valuable model system for solid-state chemistry research . It is ideal for studies investigating the impact of polymorphism on solubility, stability, and bioavailability. The quantifiable melting point difference provides a simple, robust analytical marker for distinguishing and tracking polymorphic transitions, which is not a given for many other THIQ analogs.

Antitubercular Drug Discovery: Scaffold Optimization Based on Quantitative SAR

For medicinal chemistry programs targeting Mycobacterium tuberculosis, the 5,7-dichloro THIQ scaffold represents a data-backed starting point. Derivatives built on this core have shown measurable in vitro activity, with a lead compound achieving an IC50 of 4.7 μM against Mtb H37Ra . This quantifiable baseline potency, established in a peer-reviewed study, justifies the selection and procurement of this specific compound for hit-to-lead optimization campaigns, as it offers a validated platform for improving potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.